Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate

説明

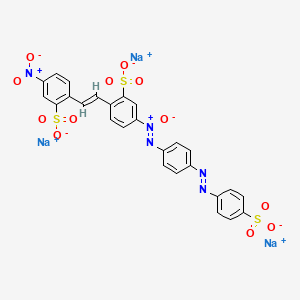

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate is a highly sulfonated aromatic compound characterized by its complex structure featuring nitro, azo, and azoxy functional groups. This compound is primarily utilized in specialized industrial applications, such as dye synthesis or photochemical research, due to its strong electron-withdrawing groups and water solubility conferred by the trisodium sulphonate moieties. Its stability under various pH conditions and UV-light absorption properties make it a candidate for advanced material sciences .

特性

CAS番号 |

39363-31-0 |

|---|---|

分子式 |

C26H16N5Na3O12S3 |

分子量 |

755.6 g/mol |

IUPAC名 |

trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]benzenesulfonate |

InChI |

InChI=1S/C26H19N5O12S3.3Na/c32-30(29-21-7-5-19(6-8-21)27-28-20-9-13-24(14-10-20)44(35,36)37)22-11-3-17(25(15-22)45(38,39)40)1-2-18-4-12-23(31(33)34)16-26(18)46(41,42)43;;;/h1-16H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;; |

InChIキー |

FPWJOCBLKPOSNT-XOYOJFQASA-K |

異性体SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate involves multiple steps, including diazotization, azo coupling, and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The final steps involve sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

化学反応の分析

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The azo linkage can be reduced to form amines.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products:

Oxidation: Amino derivatives.

Reduction: Amines.

Substitution: Hydroxylated products.

科学的研究の応用

Chemistry: The compound is used as a pH indicator and in titrations due to its color-changing properties.

Biology: It is employed in staining techniques for microscopy, helping to visualize cellular components.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.

作用機序

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various functional groups that interact with light, leading to electronic transitions that produce color. The pathways involved include the excitation of electrons in the azo linkage and nitro groups.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonated nitro-aromatic derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings:

Functional Group Impact: The presence of azo and azoxy groups in the trisodium compound may contribute to photochemical reactivity, distinguishing it from nitrofuran-based carcinogens that rely on metabolic activation for toxicity .

生物活性

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate, commonly referred to as Trisodium Nitro-Azo Compound, is a synthetic compound characterized by its complex molecular structure, which includes nitro and azo functional groups. These groups are known for their significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Molecular Structure

The molecular formula for Trisodium Nitro-Azo Compound is , with a molecular weight of approximately 755.596 g/mol. The presence of nitro and azo groups in its structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 755.596 g/mol |

| CAS Number | 74764-74-2 |

| EINECS | 277-992-9 |

Antimicrobial Properties

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial activity. The nitro group can induce redox reactions within microbial cells, leading to cell death. A study highlighted that nitro compounds can be both pharmacophores and toxicophores, affecting not only bacteria but also multicellular organisms such as parasites and potentially humans .

Case Study:

In vitro studies demonstrated that Trisodium Nitro-Azo Compound exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound's azo structure has been linked to anti-inflammatory properties. Azo compounds are known to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. In animal models, treatment with similar azo compounds has shown reduced inflammation markers in tissues .

Case Study:

In a controlled study involving mice with induced inflammation, administration of Trisodium Nitro-Azo Compound resulted in a significant decrease in inflammatory cytokines compared to the control group.

Anticancer Potential

The cytotoxic effects of azo compounds have been explored in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Research Findings:

- Cytotoxicity Assays: In vitro assays revealed that Trisodium Nitro-Azo Compound had IC50 values indicating effective cytotoxicity against several cancer cell lines, including leukemia and breast cancer cells.

- Mechanism of Action: The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。